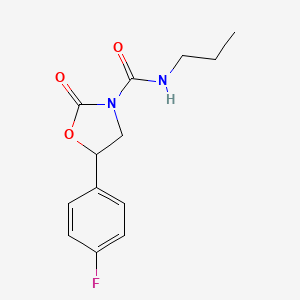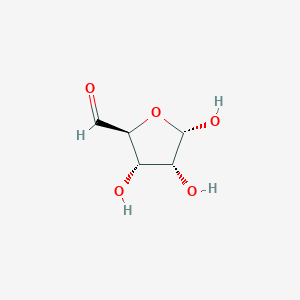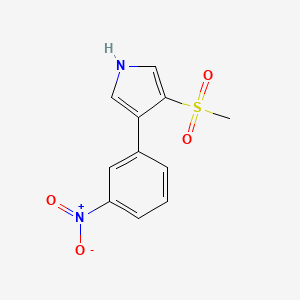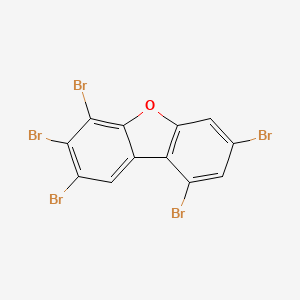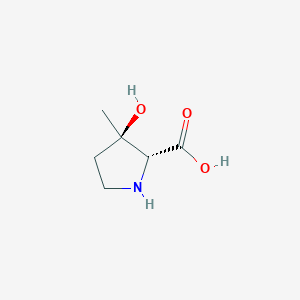
(2R,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric synthesis using chiral auxiliaries or catalysts. For example, the use of chiral amines or amino acids as starting materials can lead to the desired product through a series of protection, functional group transformation, and deprotection steps.
Industrial Production Methods: Industrial production often involves the resolution of racemic mixtures. This can be achieved through crystallization techniques or the use of chiral chromatography. The choice of method depends on the scale of production and the desired purity of the final product.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or aldehydes.
Substitution: Halides or other substituted derivatives.
Scientific Research Applications
(2R,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-catalyzed reactions and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of chiral catalysts and as an intermediate in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as a substrate or inhibitor in enzyme-catalyzed reactions, affecting the activity of enzymes involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2R,3R)-Tartaric acid: Another chiral compound with similar stereochemistry but different functional groups.
(2S,3S)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid: The enantiomer of the compound , with opposite stereochemistry.
Meso-tartaric acid: A diastereomer with different physical properties and reactivity.
Uniqueness: (2R,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications compared to its similar compounds. Its ability to participate in a variety of chemical reactions and its role as a chiral building block make it valuable in both research and industrial contexts.
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2R,3R)-3-hydroxy-3-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-6(10)2-3-7-4(6)5(8)9/h4,7,10H,2-3H2,1H3,(H,8,9)/t4-,6+/m0/s1 |
InChI Key |
ZMUDOSKROAVKMK-UJURSFKZSA-N |
Isomeric SMILES |
C[C@]1(CCN[C@H]1C(=O)O)O |
Canonical SMILES |
CC1(CCNC1C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



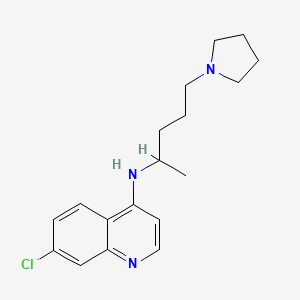
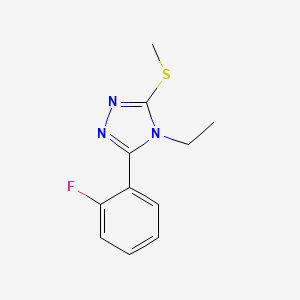
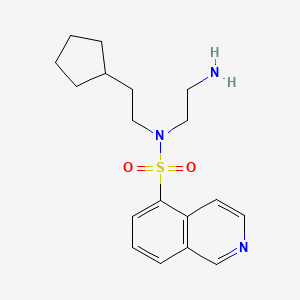
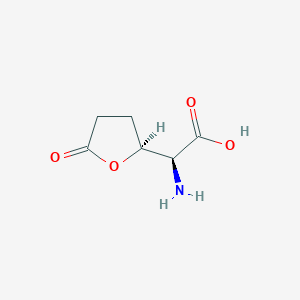
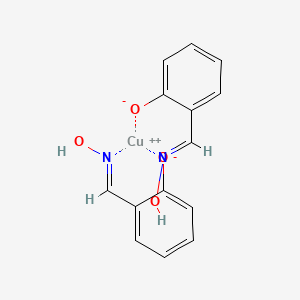
![N-(2-Aminoethyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12881369.png)
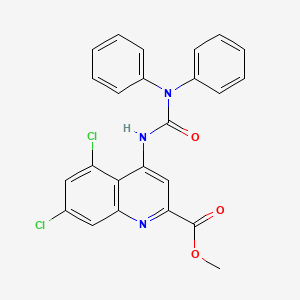
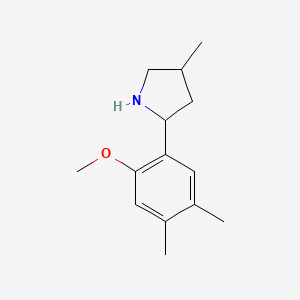
![Pyrrolo[3,2-B]pyrrolizine](/img/structure/B12881381.png)
